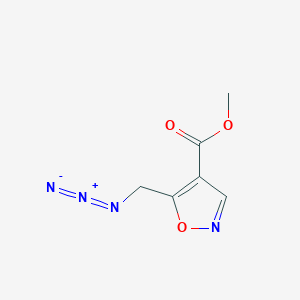
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide
Vue d'ensemble
Description
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, also known as TFPAM-1, is a sulfonamide compound that has gained attention in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Polymer Synthesis : This compound is utilized in the synthesis of fluorinated, high-temperature polymers. For example, research by Boston et al. (1997) describes how derivatives of 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, like 1,1, - bis(p-carboxyphenyl)-2,2,2-trifluoroethanol (3FOH), are essential in the preparation of fluorinated polyamides with high thermal stability and specific dielectric properties (Boston et al., 1997).
Organic Synthesis : In the field of organic synthesis, compounds like 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide are used as reagents or catalysts. Haskins and Knight (2002) demonstrated its use as an effective catalyst in cyclization reactions, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Fuel Cell Applications : Bae, Miyatake, and Watanabe (2009) researched the use of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, derived from compounds similar to 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, in fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cells (Bae, Miyatake & Watanabe, 2009).
Crystal Structure Studies : Dietzel, Dinnebier, and Jansen (2007) studied the crystal structures of dimethylammonium trifluoromethanesulfonate, a related compound, highlighting its phase transition properties and potential applications in materials science (Dietzel, Dinnebier & Jansen, 2007).
Chemical Synthesis and Reactivity : Research by Umemoto and Ando (1986) on N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, a related compound, provides insights into its effectiveness as a trifluoromethylating agent in various chemical reactions. This highlights the compound's role in introducing trifluoromethyl groups to other molecules (Umemoto & Ando, 1986).
Catalysis in Organic Chemistry : Ishihara et al. (1996) utilized Scandium trifluoromethanesulfonate, a compound related to 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, as a catalyst for acylation reactions. This demonstrates its utility in facilitating complex organic reactions (Ishihara et al., 1996).
Membrane Science : Wang et al. (2015) explored the use of side-chain-type poly(arylene ether sulfone)s containing multiple quaternary ammonium groups for anion exchange membranes. These materials, derived from similar fluorinated compounds, showed promising properties for use in membrane technology (Wang et al., 2015).
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZGIPXDPYQDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183200 | |
| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
CAS RN |
1803571-39-2 | |
| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)


![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)
![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)




![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)